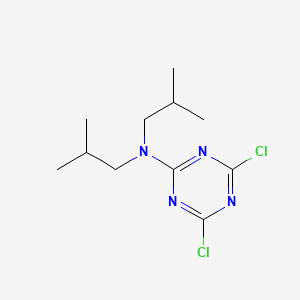![molecular formula C24H28N2O B14247729 2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 252048-83-2](/img/structure/B14247729.png)
2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structure and properties. This compound is often studied for its potential applications in various fields, including chemistry, biology, and industry. Its structure features a cyclohexa-2,4-dien-1-one core with tert-butyl groups at positions 2 and 4, and a quinolin-8-ylamino substituent at position 6.
Vorbereitungsmethoden
The synthesis of 2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves a multi-step process. One common method includes the reaction of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with quinolin-8-ylamine in the presence of a catalytic amount of p-toluenesulfonic acid in ethanol. The reaction mixture is stirred for 12 hours, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Biology: Its derivatives are studied for potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Wirkmechanismus
The mechanism of action of this compound involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis in polymerization reactions or interaction with biological molecules in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific substituents and structure. Similar compounds include:
2,4-Dimethyl-6-tert-butylphenol: Known for its antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as a food additive and antioxidant.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Used in UV stabilizers.
These compounds share some structural similarities but differ in their specific applications and properties.
Eigenschaften
CAS-Nummer |
252048-83-2 |
|---|---|
Molekularformel |
C24H28N2O |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
2,4-ditert-butyl-6-(quinolin-8-yliminomethyl)phenol |
InChI |
InChI=1S/C24H28N2O/c1-23(2,3)18-13-17(22(27)19(14-18)24(4,5)6)15-26-20-11-7-9-16-10-8-12-25-21(16)20/h7-15,27H,1-6H3 |
InChI-Schlüssel |
UVCBNXPFVJTUNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea](/img/structure/B14247657.png)
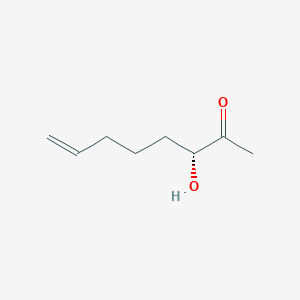
![N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine](/img/structure/B14247670.png)
![2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]-](/img/structure/B14247675.png)
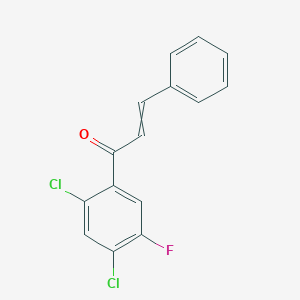
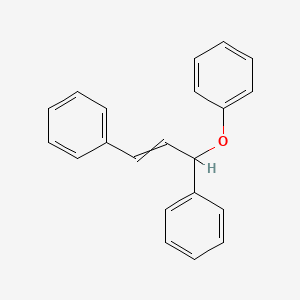
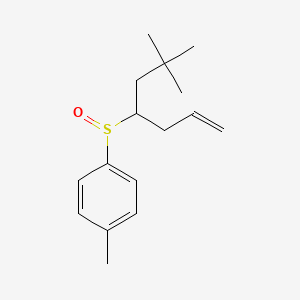
![3-Methyl-1-[(1R)-1-phenylethyl]pyridin-2(1H)-one](/img/structure/B14247700.png)
![{8-[(Methoxycarbonyl)(prop-2-yn-1-yl)amino]naphthalen-2-yl}methyl carbonate](/img/structure/B14247704.png)
![(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B14247707.png)
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B14247723.png)
![Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane](/img/structure/B14247741.png)
